Regioisomeric Positional Comparison: 4-Methanamine vs. 3-Methanamine Substitution
The substitution of the methanamine group at the pyridine 4-position in (2-Chloro-6-methoxypyridin-4-yl)methanamine, compared to the 3-position in its closest regioisomer (2-Chloro-6-methoxypyridin-3-yl)methanamine, alters the calculated molecular properties relevant to drug design. The 4-isomer exhibits a lower topological polar surface area (TPSA) of 48.1 Ų [1], compared to the 3-isomer, which is predicted to have a TPSA of 51.8 Ų [2]. This reduction in polarity can lead to enhanced passive membrane permeability, a critical parameter in optimizing oral bioavailability of drug candidates [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 48.1 Ų |
| Comparator Or Baseline | (2-Chloro-6-methoxypyridin-3-yl)methanamine: Predicted TPSA = 51.8 Ų |
| Quantified Difference | ΔTPSA = -3.7 Ų (approx. 7.1% lower polarity for the 4-isomer) |
| Conditions | In silico calculation based on SMILES structure; software context: ChemSrc standard property prediction algorithm [1][2]. |
Why This Matters
The lower TPSA value for the 4-isomer suggests improved membrane permeability, a key advantage in medicinal chemistry for designing orally bioavailable compounds.
- [1] Chem960. (2-Chloro-6-methoxypyridin-4-YL)methanamine (1256788-06-3) - Calculated Properties (TPSA). Retrieved from https://m.chem960.com/cas/1256788063/#hxcpphone View Source
- [2] ChemSrc. (2-Chloro-6-methoxypyridin-3-yl)methanamine (CAS 1060810-34-5) - Calculated Properties. Retrieved from https://m.chemsrc.com/cas/1060810-34-5_1687095.html View Source
- [3] Veber, D.F. et al. (2002) Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. (Context for TPSA significance). View Source
